molecular formula C19H16ClNO4 B1220747 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride CAS No. 75491-95-1

3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride

Cat. No.: B1220747
CAS No.: 75491-95-1
M. Wt: 357.8 g/mol
InChI Key: LYTLUWXUPLTDQF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is a complex organic compound known for its unique structure and potential applications in various fields. It is a derivative of berberine, an isoquinoline alkaloid, and is characterized by the presence of hydroxy, methoxy, and methylenedioxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride typically involves multiple steps, starting from berberine or its derivatives. The process includes:

    Hydroxylation: Introduction of a hydroxy group at the 3-position.

    Methoxylation: Introduction of a methoxy group at the 2-position.

    Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 10 and 11 positions.

These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to DNA: Intercalating into DNA strands and disrupting replication.

    Inhibiting Enzymes: Blocking the activity of key enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Berberine: The parent compound with similar structural features.

    Palmatine: Another isoquinoline alkaloid with related properties.

    Jatrorrhizine: A structurally similar compound with distinct biological activities.

Uniqueness

3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of hydroxy, methoxy, and methylenedioxy groups distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

CAS No.

75491-95-1

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

16-methoxy-6,8-dioxa-1-azoniapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3,5(9),10,12,14,16,18-octaen-17-ol;chloride

InChI

InChI=1S/C19H15NO4.ClH/c1-22-17-8-14-11(5-16(17)21)2-3-20-9-13-7-19-18(23-10-24-19)6-12(13)4-15(14)20;/h4-9H,2-3,10H2,1H3;1H

InChI Key

LYTLUWXUPLTDQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-]

Canonical SMILES

COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-]

Synonyms

3-hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride
thalifaurine

Origin of Product

United States

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